Mequitazine is a histamine H1 antagonist (antihistamine). It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies.
Mequitazine
CAS No.: 29216-28-2
Cat. No.: VC0534997
Molecular Formula: C20H22N2S
Molecular Weight: 322.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 29216-28-2 |
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Molecular Formula | C20H22N2S |
Molecular Weight | 322.5 g/mol |
IUPAC Name | 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine |
Standard InChI | InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 |
Standard InChI Key | HOKDBMAJZXIPGC-UHFFFAOYSA-N |
SMILES | C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES | C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Appearance | Solid powder |
Melting Point | 130.5 °C |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Mequitazine (C₂₀H₂₂N₂S) is a small molecule with a molecular weight of 322.47 g/mol . Its structure features a phenothiazine core linked to an azabicyclo[2.2.2]octane moiety via a methyl group (Figure 1). The (R)-enantiomer demonstrates distinct pharmacological activity, particularly at muscarinic acetylcholine receptors .
Table 1: Key Physicochemical Properties of Mequitazine
Property | Value |
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Molecular Formula | C₂₀H₂₂N₂S |
Molecular Weight | 322.47 g/mol |
Stereochemistry | (R)-configuration predominant |
SMILES Notation | C([C@H]1CN2CCC1CC2)N3C4=CC=CC=C4SC5=CC=CC=C35 |
Solubility in DMSO | 16 mg/mL (49.62 mM) |
The compound’s lipophilicity enables blood-brain barrier penetration, though clinical studies report minimal central nervous system effects compared to first-generation antihistamines .
Pharmacodynamics and Mechanism of Action
Histamine Receptor Antagonism
Mequitazine competitively inhibits histamine H1 receptors on effector cells in respiratory, gastrointestinal, and vascular tissues . Binding studies demonstrate high affinity (Ki = 3.9 nM for H1 receptors), with 100-fold selectivity over H2 receptors . This action suppresses histamine-induced:
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Bronchoconstriction
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Vasodilation
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Increased vascular permeability
Secondary Pharmacological Effects
Recent investigations reveal additional mechanisms:
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Muscarinic Receptor Modulation: The (R)-enantiomer acts as an inverse agonist at M3 receptors (Ki = 1.18 nM), potentially explaining anticholinergic effects observed in animal models .
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Antimicrobial Activity: Demonstrates bactericidal effects against Pseudomonas aeruginosa (MIC₉₀ = 32 μg/mL) and Gram-positive pathogens .
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Calcium Channel Inhibition: Reduces KCl-induced contractions in rat aortic smooth muscle by 58% at 10⁻⁵ M .
Pharmacokinetic Profile
Metabolic Pathways
Hepatic cytochrome P450 2D6 (CYP2D6) mediates primary metabolism through:
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S-oxidation: Producing mequitazine S-oxide (M1)
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Aromatic hydroxylation: Generating 4-hydroxy-mequitazine (M2)
Table 2: Key Metabolic Parameters
Parameter | Value |
---|---|
Primary Enzyme | CYP2D6 |
Major Metabolites | M1 (S-oxide), M2 (4-OH) |
Elimination Route | Hepatic (80%), Renal (20%) |
Plasma protein binding remains unquantified in humans, though animal studies suggest extensive tissue distribution .
Clinical Applications and Therapeutic Efficacy
Allergic Rhinitis Management
A double-blind trial comparing mequitazine (10 mg/day) and dexchlorpheniramine (12 mg/day) demonstrated:
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Equivalent symptom reduction (76% vs. 59% excellent response)
Emerging Applications
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Chronic Obstructive Pulmonary Disease: Phase II trials of inhaled (R)-mequitazine showed dose-dependent bronchodilation up to 2400 μg without reaching MTD .
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CYP2D6 Activity Imaging: ¹²³I-labeled mequitazine derivatives enable SPECT quantification of hepatic CYP2D6 function .
Recent Research Developments
Stereoselective Pharmacology
The (R)-enantiomer shows enhanced muscarinic receptor affinity:
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Phase II trials ongoing for overactive bladder syndrome
Diagnostic Applications
¹²³I-BMQ (4-iodobenzoyl-mequitazine):
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